Dichlororuthenium;2-pyridin-2-ylpyridine

Vue d'ensemble

Description

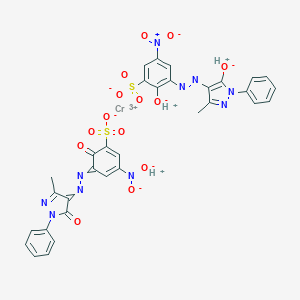

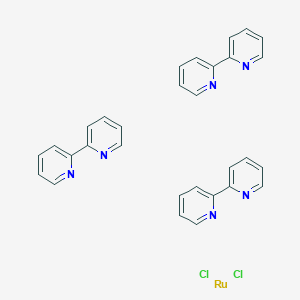

“Dichlororuthenium;2-pyridin-2-ylpyridine” is a compound that contains ruthenium, chlorine, and pyridine units . It is also known as “cis-Bis(2,2’-bipyridine)dichlororuthenium(II) hydrate” and has a molecular weight of 484.35 g/mol .

Molecular Structure Analysis

The molecular structure of “Dichlororuthenium;2-pyridin-2-ylpyridine” has been identified using various spectroscopic analytical items . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis

While specific chemical reactions involving “Dichlororuthenium;2-pyridin-2-ylpyridine” were not found in the search results, it’s worth noting that many synthetic transformations are centered on the alteration of oxidation states . Pyridine derivatives, which are part of the compound, are involved in further chemical reactions after the first electron transfer, like dimerization .Physical And Chemical Properties Analysis

“Dichlororuthenium;2-pyridin-2-ylpyridine” is a dark green to black powder . It has a molecular weight of 502.36 g/mol and a formula weight of 484.35 g/mol .Applications De Recherche Scientifique

Chemistry and Properties of Pyridine Derivatives

Pyridine derivatives, including those related to "Dichlororuthenium;2-pyridin-2-ylpyridine," exhibit a fascinating variety in their chemistry and properties. These compounds are crucial for developing complex compounds with significant spectroscopic, structural, magnetic, and biological activities. Research highlights the synthesis, characterization, and application potential of these derivatives in various fields such as catalysis, material science, and biological systems (Boča, Jameson, & Linert, 2011).

Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Development

Heterocyclic N-oxide molecules, which are structurally related to pyridine derivatives, play a significant role in organic synthesis, catalysis, and drug development. These molecules have shown exceptional versatility as synthetic intermediates with applications extending to metal complexes formation, catalysts design, asymmetric synthesis, and medicinal applications. The review of their potential offers insights into their importance in advancing chemistry and pharmaceuticals (Li et al., 2019).

Medicinal and Chemosensing Applications

Pyridine derivatives, closely related to the dichlororuthenium complex , are pivotal in medicinal chemistry and chemosensing. They possess varied biological activities, including antibacterial, anticancer, and anti-inflammatory effects. Moreover, these derivatives are applied as chemosensors for detecting various ions and neutral species, highlighting their versatility and importance in both therapeutic and analytical applications (Abu-Taweel et al., 2022).

Advanced Applications in Catalysis

The research into related pyridine compounds and their metal complexes underscores their potential in catalysis, including their role in activating hydrogen and serving as models for bimetallic surfaces. This area of study indicates the potential of such complexes in innovative catalytic applications, which could extend to "Dichlororuthenium;2-pyridin-2-ylpyridine" derivatives (Pignolet et al., 1995).

Safety And Hazards

Orientations Futures

While specific future directions for “Dichlororuthenium;2-pyridin-2-ylpyridine” were not found in the search results, it’s worth noting that there are ongoing research developments in controlled drug delivery , therapeutic peptides , and directed evolution , which could potentially involve similar compounds.

Propriétés

IUPAC Name |

dichlororuthenium;2-pyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C10H8N2.2ClH.Ru/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h3*1-8H;2*1H;/q;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJFYGUKHUNLZTK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.Cl[Ru]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24Cl2N6Ru | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

640.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hydrate: Orange to red crystalline powder with a mild odor; [GFS Chemicals MSDS] | |

| Record name | Tris(2,2'-bipyridine)ruthenium dichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17161 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Dichlororuthenium;2-pyridin-2-ylpyridine | |

CAS RN |

14323-06-9 | |

| Record name | Ruthenium(2+), tris(2,2'-bipyridine-.kappa.N1,.kappa.N1')-, chloride (1:2), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris[2,2'-bipyridine]ruthenium dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.772 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5H-Pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B81380.png)